molecular formula C9H8O3 B8739984 2H-1,5-Benzodioxepin-3(4H)-one CAS No. 27612-17-5

2H-1,5-Benzodioxepin-3(4H)-one

Cat. No. B8739984
Key on ui cas rn: 27612-17-5
M. Wt: 164.16 g/mol
InChI Key: OPNDWUNGMWNXNB-UHFFFAOYSA-N
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Patent
US06294573B1

Procedure details

A solution of Example 280B (5.29 g, 27 mmol) in THF (50 mL) was treated with a suspension of NaIO4 (6.33 g, 30 mmol) in water (10 ml) and THF (50 mL), then stirred at rt for 1.5 h. Diluted with water, extracted twice with ether. The combined organics were washed with brine, dried (MgSO4), filtered and concentrated. The residue was suspended in ether, filtered and the filtrate was concentrated to give 2.75 g (55%) of the title compound as a yellow oil.
Name
solution
Quantity
5.29 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
6.33 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
OC[C:3]1([OH:14])[CH2:9][O:8][C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=2[O:5][CH2:4]1>C1COCC1.O>[O:5]1[C:6]2[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=2[O:8][CH2:9][C:3](=[O:14])[CH2:4]1

Inputs

Step One
Name
solution
Quantity
5.29 g
Type
reactant
Smiles
OCC1(COC2=C(OC1)C=CC=C2)O
Name
NaIO4
Quantity
6.33 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O1CC(COC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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